马贝西林 I

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

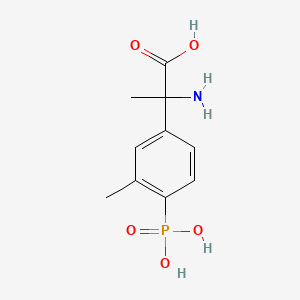

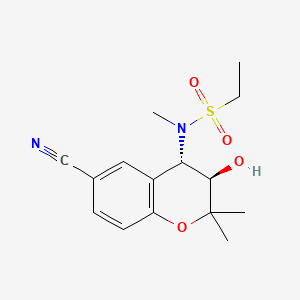

Macbecin I is a benzoquinone ansamycin antibiotic that binds to and inhibits heat shock protein 90 (Hsp90) in vitro (IC50 = 2 mM for Hsp90 ATPase activity). Macbecin I inhibits growth of 38 cancer cell lines (mean IC50 = 0.4 mM), with prostate DU145 cells being the most sensitive (IC70 < 0.01 mM). DU145 cells treated with macbecin I (1-10 mM) show dose-dependent degradation of the Hsp90 client proteins ErbB2 and cRaf1, consistent with the mechanism of Hsp90 inhibition. Macbecin I, at a dose of 10 mg/kg, inhibits tumor growth and delays disease progression in a human prostate carcinoma DU145 xenograft model.

Ansamycin antibiotic compound that inhibits Hsp90 activity (IC50 = 2 μM) by binding to the ATP-binding site. Exhibits antitumor and cytocidal activities (IC50 ~ 0.4 μM) by causing degradation of key oncogenic client proteins such as ErbB2 and cRaf1.

科学研究应用

生化分析

Biochemical Properties

Macbecin I plays a significant role in biochemical reactions by inhibiting the activity of heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that assists in the proper folding, stability, and function of many client proteins, including kinases and hormone receptors . By binding to the ATP-binding site of Hsp90, Macbecin I disrupts its chaperone function, leading to the degradation of client proteins . This inhibition affects various signaling pathways and cellular processes, making Macbecin I a potent antitumor agent .

Cellular Effects

Macbecin I has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, Macbecin I induces the degradation of Hsp90 client proteins such as ErbB2 and cRaf1, leading to the inhibition of cell growth and proliferation . Additionally, Macbecin I affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its antitumor activity .

Molecular Mechanism

The molecular mechanism of Macbecin I involves its binding to the ATP-binding site of Hsp90, resulting in the inhibition of Hsp90’s chaperone function . This binding interaction prevents the proper folding and stabilization of Hsp90 client proteins, leading to their degradation via the ubiquitin-proteasome pathway . The inhibition of Hsp90 by Macbecin I also affects various signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Macbecin I have been observed to change over time. The stability and degradation of Macbecin I can influence its long-term effects on cellular function. Studies have shown that Macbecin I remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to Macbecin I in in vitro and in vivo studies has demonstrated sustained inhibition of cancer cell growth and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Macbecin I vary with different dosages in animal models. At lower doses, Macbecin I effectively inhibits tumor growth without causing significant toxicity . At higher doses, Macbecin I can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve optimal antitumor activity without causing adverse effects .

Metabolic Pathways

Macbecin I is involved in various metabolic pathways, primarily through its interaction with Hsp90 . The inhibition of Hsp90 by Macbecin I affects the metabolic flux and levels of metabolites involved in cell growth and survival . Additionally, Macbecin I may interact with other enzymes and cofactors involved in cellular metabolism, further influencing its antitumor activity .

Transport and Distribution

Macbecin I is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of Macbecin I within specific cellular compartments can influence its activity and effectiveness . Studies have shown that Macbecin I can accumulate in tumor tissues, enhancing its antitumor effects .

Subcellular Localization

The subcellular localization of Macbecin I plays a crucial role in its activity and function. Macbecin I is primarily localized in the cytoplasm, where it interacts with Hsp90 and other target proteins . The presence of targeting signals or post-translational modifications may direct Macbecin I to specific compartments or organelles, influencing its effectiveness in inhibiting Hsp90 and inducing antitumor effects .

属性

CAS 编号 |

73341-72-7 |

|---|---|

分子式 |

C30H42N2O8 |

分子量 |

558.7 g/mol |

IUPAC 名称 |

[(4E,6Z,8S,10E,12R,13S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C30H42N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b10-9-,17-11+,18-12+/t16-,19+,20-,24?,26?,27+,28-/m0/s1 |

InChI 键 |

PLTGBUPHJAKFMA-HXUNTIRESA-N |

SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC |

手性 SMILES |

C[C@H]1CC([C@H]([C@@H](/C=C(/C([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)C)OC(=O)N)\C)C)OC)OC |

规范 SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC |

外观 |

Assay:≥95%A lyophilized solid |

同义词 |

geldanamycin, 6,17-didemethoxy-15-methoxy-6-methyl-11-O-methyl-, (6S,15R)- macbecin I |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1662269.png)

![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B1662271.png)